2,2'-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol
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Overview
Description
2,2’-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol typically involves the reaction of 4-nitroaniline with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-nitroaniline attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium (Pd) catalyst or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2’-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol involves its interaction with various molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects[4][4].
Comparison with Similar Compounds
Similar Compounds
2,2’-((4-((2-Hydroxyethyl)amino)-3-nitrophenyl)imino)bisethanol: Similar structure but with a different position of the nitro group.
2,2’-((4-((2-Hydroxyethyl)amino)-4-nitrophenyl)imino)bisethanol: Another isomer with the nitro group in a different position.
2,2’-((4-((2-Hydroxyethyl)amino)-2-aminophenyl)imino)bisethanol: Contains an amino group instead of a nitro group.
Uniqueness
The unique combination of hydroxyethyl and nitrophenyl groups in 2,2’-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanol imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
93919-22-3 |
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Molecular Formula |
C12H19N3O5 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
2-[4-[bis(2-hydroxyethyl)amino]-3-nitroanilino]ethanol |
InChI |
InChI=1S/C12H19N3O5/c16-6-3-13-10-1-2-11(12(9-10)15(19)20)14(4-7-17)5-8-18/h1-2,9,13,16-18H,3-8H2 |
InChI Key |
YASCOZNFOIEAHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCCO)[N+](=O)[O-])N(CCO)CCO |
Origin of Product |
United States |
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